Flupenthixol

Dopamine Receptor Pharmacology Antipsychotic Mechanism Receptor Binding Affinity

Select trans-Flupenthixol (CAS 53772-85-3) for its unique pharmacological profile: balanced D1/D2 receptor antagonism (D2 Ki=0.38 nM) differentiating it from D2-selective butyrophenones and preferential D2-binding phenothiazines. Its CYP2D6-independent metabolism ensures predictable dosing, unlike zuclopenthixol. This cis(Z)-isomer exhibits potent dopamine receptor blockade, while the trans(E)-form is inactive. A dose-response bifurcation enables antipsychotic effects >3 mg/day and anxiolytic/antidepressant efficacy at 0.5–3 mg/day. Ideal for receptor occupancy studies, genotype-guided dosing research, and analytical method validation. Bulk and custom synthesis options available.

Molecular Formula C23H25F3N2OS
Molecular Weight 434.5 g/mol
CAS No. 53772-85-3
Cat. No. B1231418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupenthixol
CAS53772-85-3
Synonymsalpha-Flupenthixol
cis-Flupenthixol
Emergil
Fluanxol
Flupenthixol
Flupentixol
Molecular FormulaC23H25F3N2OS
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+
InChIKeyNJMYODHXAKYRHW-BLLMUTORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupenthixol (CAS 53772-85-3) Procurement Guide: Thioxanthene Antipsychotic with Balanced D1/D2 Receptor Antagonism


Flupenthixol (flupentixol) is a first-generation antipsychotic belonging to the thioxanthene class, characterized by a trifluoromethyl substitution on the thioxanthene ring system [1]. Unlike phenothiazines, thioxanthenes exhibit stereoisomerism at position 10, with the cis(Z)-isomer demonstrating substantially greater dopamine D1 and D2 receptor antagonism than the trans(E)-isomer [2]. The compound exists in multiple formulations, including oral dihydrochloride tablets, short-acting injectable preparations, and long-acting depot formulations (decanoate and palmitate) [3]. A distinctive pharmacological feature is its balanced affinity for both dopamine D1 and D2 receptors, differentiating it from butyrophenones (D2-selective) and phenothiazines (preferential D2 affinity) [4].

Why Flupenthixol (CAS 53772-85-3) Cannot Be Interchanged with Other Thioxanthenes or First-Generation Antipsychotics


Flupenthixol exhibits three critical differentiation points that preclude simple class-level substitution. First, its balanced D1/D2 receptor affinity profile distinguishes it from the D2-selective butyrophenones (e.g., haloperidol) and the preferential D2-binding phenothiazines (e.g., fluphenazine) [1]. Second, flupenthixol is among the most potent antipsychotics available, with a chlorpromazine-equivalent potency of approximately 50-100 times, making milligram-for-milligram substitution without dose adjustment hazardous [2]. Third, its metabolism is notably independent of CYP2D6 polymorphism, whereas structurally related compounds such as zuclopenthixol and perphenazine exhibit 1.3- to 3.9-fold elevated serum concentrations in CYP2D6 poor metabolizers [3]. These pharmacodynamic and pharmacokinetic distinctions render flupenthixol pharmacologically non-interchangeable with in-class alternatives without careful dose recalibration and consideration of individual metabolic capacity.

Flupenthixol (CAS 53772-85-3) Quantitative Differentiation Evidence: Comparator-Based Binding, Metabolism, and Efficacy Data


Flupenthixol Balanced D1/D2 Receptor Affinity Profile Versus D2-Selective Antipsychotics

Flupenthixol (cis-isomer) exhibits approximately equal affinity for dopamine D1 and D2 receptors, a profile that distinguishes it from D2-selective butyrophenones and phenothiazines with preferential D2 affinity. In radioligand binding studies, cis-(Z)-flupenthixol demonstrates a Ki value of 0.38 nM at D2 dopamine receptors . The cis-isomer is considerably more potent than the trans-isomer in both dopamine receptor-related animal tests and in vitro adenylate cyclase assays [1]. Pharmacological classification studies categorize antipsychotics into three subgroups: butyrophenones (e.g., haloperidol) with D2-selective affinity; phenothiazines (e.g., fluphenazine, perphenazine) with affinity for both receptors but preference for D2; and thioxanthenes (cis-flupenthixol, cis-clopenthixol) with equal affinity for D1 and D2 receptors [2].

Dopamine Receptor Pharmacology Antipsychotic Mechanism Receptor Binding Affinity

Flupenthixol Stereoisomer Potency Differential: cis-(Z) Versus trans-(E) Isomer Activity

The therapeutic activity of flupenthixol is stereospecific, residing predominantly in the cis(Z)-isomer. The trans(E)-isomer exhibits substantially lower affinity for dopamine D2 and D3 receptors compared to the cis-isomer [1]. In in vitro studies using the dopamine-sensitive adenylate cyclase system of rat corpus striatum as a dopamine receptor model, the α(cis)-isomer acts as a potent blocker of dopamine-induced enzyme stimulation, whereas the β(trans)-isomer is almost inactive [2]. In dopamine receptor-related animal tests, the α-isomer demonstrates much greater potency than the β-form [3].

Stereochemistry Isomer Pharmacology Receptor Binding

Flupenthixol CYP2D6-Independent Metabolism Versus Zuclopenthixol and Perphenazine

Flupenthixol metabolism is independent of CYP2D6 genetic polymorphism, a pharmacokinetic advantage over structurally related thioxanthenes and phenothiazines. In a therapeutic drug monitoring cohort (n=115 flupenthixol samples), CYP2D6 phenotype showed no significant impact on dose-adjusted serum concentrations. In contrast, zuclopenthixol (n=658 samples) exhibited mean dose-adjusted serum concentrations approximately 1.5-fold higher in poor metabolizers (PMs) and 1.3-fold higher in intermediate metabolizers (IMs) compared to normal metabolizers (NMs) (P<0.01 and P<0.001, respectively). Perphenazine (n=564 samples) demonstrated an even greater effect, with 3.9-fold higher concentrations in PMs and 1.6-fold higher in IMs relative to NMs (P<0.001 and P<0.01, respectively) [1].

Pharmacogenomics Drug Metabolism Cytochrome P450

Flupenthixol Low-Dose Anxiolytic Effect Versus Amitriptyline in Depression

In a double-blind controlled trial of 60 depressed outpatients comparing flupenthixol (1.5-4.5 mg/day) versus amitriptyline (75-225 mg/day) over six weeks, both drugs produced significant symptom improvement. On most rating scales, no statistically significant differences emerged between treatments, though trends favored flupenthixol. Notably, flupenthixol lessened anxiety scores more than amitriptyline. Unwanted effects were few and not troublesome, except in two patients receiving amitriptyline [1]. This suggests low-dose flupenthixol provides antidepressant efficacy comparable to amitriptyline with a potentially more favorable anxiolytic profile and tolerability.

Depression Treatment Anxiety Reduction Low-Dose Antipsychotic

Flupenthixol Placebo-Controlled Efficacy in Mild-to-Moderate Anxiety/Depression

A double-blind crossover trial in general practice compared flupenthixol (0.5 mg tablets, 2-4 times daily) versus placebo in 43 patients with mild to moderate anxiety/depression states. Patients received treatment for 2 weeks, then crossed over for a further 2 weeks. Although a high placebo response was observed, flupenthixol was significantly more effective than placebo in relieving symptoms. Few side-effects were reported and were mild in nature [1].

Anxiety Disorders Depression Placebo-Controlled Trial

Flupenthixol Decanoate Remission Rates in Depression and Psychosomatic Disorders

In a multicenter general practice trial evaluating flupenthixol decanoate intramuscular injection for depression and psychosomatic disorders, remission was induced in 25% of patients suffering from chronic pain, 29% of patients with psychosomatic disorders, and 27% of patients with depression and anxiety. Therapeutic benefit was seen in more than 90% of all treated patients. The best outcomes were observed in patients under 40 years of age, with disease duration less than one year, and receiving doses lower than 10 mg (0.5 mL) flupenthixol decanoate [1].

Depot Antipsychotic Treatment-Resistant Depression Psychosomatic Medicine

Flupenthixol (CAS 53772-85-3) Evidence-Based Application Scenarios for Procurement and Research


Schizophrenia Maintenance Therapy Requiring Balanced D1/D2 Antagonism with Predictable Metabolism

Flupenthixol decanoate depot injection is indicated for schizophrenia maintenance where balanced D1/D2 receptor antagonism is desired and CYP2D6 genotype-independent pharmacokinetics provide dosing predictability [1]. The compound's equal affinity for D1 and D2 receptors differentiates it from D2-selective butyrophenones (e.g., haloperidol decanoate) and preferential D2-binding phenothiazines (e.g., fluphenazine decanoate) [2]. Its metabolism is not significantly affected by CYP2D6 polymorphism, whereas zuclopenthixol shows 1.3- to 1.5-fold serum concentration increases in CYP2D6 poor and intermediate metabolizers [3]. Depot formulations using decanoate ester prolong absorption to enable 2- to 4-week dosing intervals.

Low-Dose Antidepressant and Anxiolytic Therapy for Mild-to-Moderate Depression with Anxiety Features

Low-dose oral flupenthixol (0.5-3 mg/day) demonstrates antidepressant and anxiolytic efficacy supported by placebo-controlled evidence [1] and comparative data showing anxiety reduction exceeding that of amitriptyline [2]. This application leverages the compound's unique dose-response bifurcation: antipsychotic effects manifest at higher doses (>3 mg/day) while mood-elevating and anxiolytic effects emerge at low doses [3]. Therapeutic benefit exceeding 90% and remission rates of 27-29% have been documented in general practice settings [4]. This dose-dependent functional switch is not observed with most other first-generation antipsychotics.

Pharmacogenomics Research: CYP2D6-Independent Antipsychotic Comparator

Flupenthixol serves as a valuable comparator compound in pharmacogenomic studies investigating CYP2D6-dependent drug metabolism. Evidence demonstrates that CYP2D6 phenotype has no significant impact on flupenthixol dose-adjusted serum concentrations (n=115 samples), whereas structurally related compounds such as zuclopenthixol and perphenazine exhibit 1.3- to 3.9-fold concentration increases in intermediate and poor metabolizers [1]. This metabolic independence makes flupenthixol an appropriate negative control or baseline comparator in studies evaluating genotype-guided dosing strategies for psychotropic medications.

Stereochemistry and Receptor Pharmacology Research: Isomer-Specific Dopamine Receptor Antagonism

Flupenthixol's stereoisomerism—with cis(Z)-isomer demonstrating potent D1/D2 antagonism (D2 Ki=0.38 nM) and trans(E)-isomer showing minimal activity—provides a well-characterized model system for studying structure-activity relationships in dopamine receptor pharmacology [1]. The compound's balanced D1/D2 affinity profile enables investigations into the relative contributions of D1 versus D2 receptor blockade to antipsychotic efficacy and extrapyramidal side effect liability, particularly when compared to D2-selective agents such as haloperidol or preferential D2-binding agents such as fluphenazine [2]. X-ray crystallographic data for both isomers are available, supporting molecular modeling studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flupenthixol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.